

# Application of Bromide Hydrates in Thermochemical Energy Storage: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bromide;hydrate*

Cat. No.: *B14660699*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Thermochemical energy storage (TCES) is a promising technology for efficiently storing thermal energy over long durations with high energy density. Among the various materials being investigated, salt hydrates, particularly bromide hydrates like Strontium Bromide Hexahydrate ( $\text{SrBr}_2 \cdot 6\text{H}_2\text{O}$ ), have emerged as leading candidates for low-to-medium temperature applications, such as residential heating and industrial waste heat recovery.<sup>[1][2]</sup> This is attributed to their high theoretical energy storage density, suitable operating temperatures, and good cyclic stability.<sup>[3]</sup>

This document provides detailed application notes and experimental protocols for the use of bromide hydrates in TCES systems. It is intended to guide researchers and scientists in the synthesis, characterization, and performance evaluation of these materials for energy storage applications.

## Core Principles

The fundamental principle behind using bromide hydrates for thermochemical energy storage lies in a reversible chemical reaction: the hydration and dehydration of the salt.

- Charging (Dehydration): Energy, typically from a low-grade heat source like solar collectors or industrial waste heat, is supplied to the hydrated salt (e.g.,  $\text{SrBr}_2 \cdot 6\text{H}_2\text{O}$ ). This endothermic process drives off water molecules, resulting in a lower hydrate or an anhydrous salt (e.g.,  $\text{SrBr}_2 \cdot \text{H}_2\text{O}$  or  $\text{SrBr}_2$ ). The energy is now stored within the chemical bonds of the anhydrous salt.
  - $\text{SrBr}_2 \cdot 6\text{H}_2\text{O}(\text{s}) + \text{Heat} \rightleftharpoons \text{SrBr}_2 \cdot \text{H}_2\text{O}(\text{s}) + 5\text{H}_2\text{O}(\text{g})$
- Discharging (Hydration): When heat is needed, the anhydrous or lower hydrate salt is exposed to water vapor. This triggers an exothermic reaction, releasing the stored heat at a temperature suitable for applications like space heating.[4]
  - $\text{SrBr}_2 \cdot \text{H}_2\text{O}(\text{s}) + 5\text{H}_2\text{O}(\text{g}) \rightleftharpoons \text{SrBr}_2 \cdot 6\text{H}_2\text{O}(\text{s}) + \text{Heat}$

## Quantitative Data Summary

The following table summarizes key performance metrics for bromide hydrate-based thermochemical energy storage systems as reported in the literature.

| Parameter                                                                  | Strontium Bromide (SrBr <sub>2</sub> )                                   | Reference |
|----------------------------------------------------------------------------|--------------------------------------------------------------------------|-----------|
| Energy Storage Density                                                     |                                                                          |           |
| Gravimetric (per kg of SrBr <sub>2</sub> )                                 | 291 kJ/kg (for SrBr <sub>2</sub> ·H <sub>2</sub> O ↔ SrBr <sub>2</sub> ) | [4][5]    |
| Volumetric                                                                 | 0.84 - 1.95 GJ/m <sup>3</sup>                                            | [3][6]    |
| ~542 kWh/m <sup>3</sup>                                                    | [3]                                                                      |           |
| Operating Temperatures                                                     |                                                                          |           |
| Dehydration (Charging)                                                     | 80 - 120°C                                                               | [6]       |
| 150 - 300°C (for SrBr <sub>2</sub> ·H <sub>2</sub> O ↔ SrBr <sub>2</sub> ) | [4][5]                                                                   |           |
| Hydration (Discharging)                                                    | 50 - 70°C                                                                | [6]       |
| Specific Thermal Power                                                     |                                                                          |           |
| Hydration                                                                  | Up to 4 kW/kg SrBr <sub>2</sub> (at 180°C, 69 kPa)                       | [4][5]    |
| Dehydration                                                                | 2.5 kW/kg SrBr <sub>2</sub> ·H <sub>2</sub> O (at 210°C, 5 kPa)          | [4][5]    |
| Cycling Stability                                                          |                                                                          |           |
| Reported Cycles                                                            | Stable over 100 cycles                                                   | [4][5]    |
| Round-trip Efficiency                                                      | ~75%                                                                     | [6]       |

## Experimental Protocols

### Protocol 1: Synthesis and Preparation of Strontium Bromide Hexahydrate

This protocol describes the preparation of strontium bromide hexahydrate, the starting material for TCES applications.

Materials:

- Strontium Carbonate ( $\text{SrCO}_3$ )

- Hydrobromic Acid (HBr, 48%)

- Deionized Water

- Beakers

- Magnetic Stirrer and Stir Bar

- Heating Plate

- pH meter or pH paper

- Crystallization Dish

- Vacuum Filtration Apparatus

- Drying Oven

#### Procedure:

- Reaction: In a well-ventilated fume hood, slowly add hydrobromic acid to a beaker containing a stirred slurry of strontium carbonate in deionized water. The reaction will produce carbon dioxide gas. Continue adding acid until the effervescence ceases and all the strontium carbonate has reacted.



- Neutralization: Carefully check the pH of the resulting strontium bromide solution. If it is acidic, add small amounts of strontium carbonate until the solution is neutral (pH ~7).

- Filtration: Filter the solution to remove any unreacted solids.

- Concentration: Gently heat the solution on a heating plate to evaporate some of the water and create a supersaturated solution.

- Crystallization: Transfer the hot, concentrated solution to a crystallization dish and allow it to cool slowly to room temperature. Strontium bromide hexahydrate crystals will form.
- Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals in a low-temperature oven (around 40-50°C) to remove surface moisture.

## Protocol 2: Thermogravimetric Analysis (TGA) for Dehydration/Hydration Cycling

This protocol outlines the use of a thermogravimetric analyzer to study the dehydration and hydration characteristics of strontium bromide hydrate.

### Equipment:

- Thermogravimetric Analyzer (TGA) with controlled humidity and temperature capabilities.
- Nitrogen gas (for purging)
- Water vapor source

### Procedure:

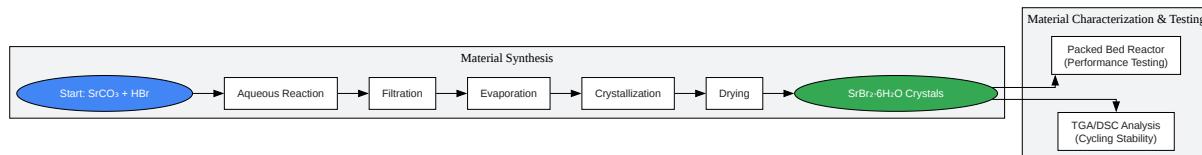
- Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of  $\text{SrBr}_2 \cdot 6\text{H}_2\text{O}$  into the TGA sample pan.
- Initial Dehydration (Charging):
  - Purge the TGA with dry nitrogen gas.
  - Heat the sample at a controlled rate (e.g., 5 °C/min) to a target dehydration temperature (e.g., 120°C or higher).
  - Hold at the target temperature until a stable mass is achieved, indicating complete dehydration to the desired level (e.g.,  $\text{SrBr}_2 \cdot \text{H}_2\text{O}$  or  $\text{SrBr}_2$ ).
  - Record the mass loss, which corresponds to the water released.

- Isothermal Hydration (Discharging):
  - Cool the sample to the desired hydration temperature (e.g., 60°C).
  - Introduce a controlled flow of water vapor at a specific partial pressure into the TGA chamber.
  - Monitor the mass gain as the sample rehydrates.
  - Continue until the mass stabilizes, indicating the completion of the hydration reaction.
- Cycling: Repeat steps 2 and 3 for a desired number of cycles (e.g., 100 cycles) to evaluate the material's stability and reversibility.[\[4\]](#)

## Protocol 3: Packed Bed Reactor Performance Testing

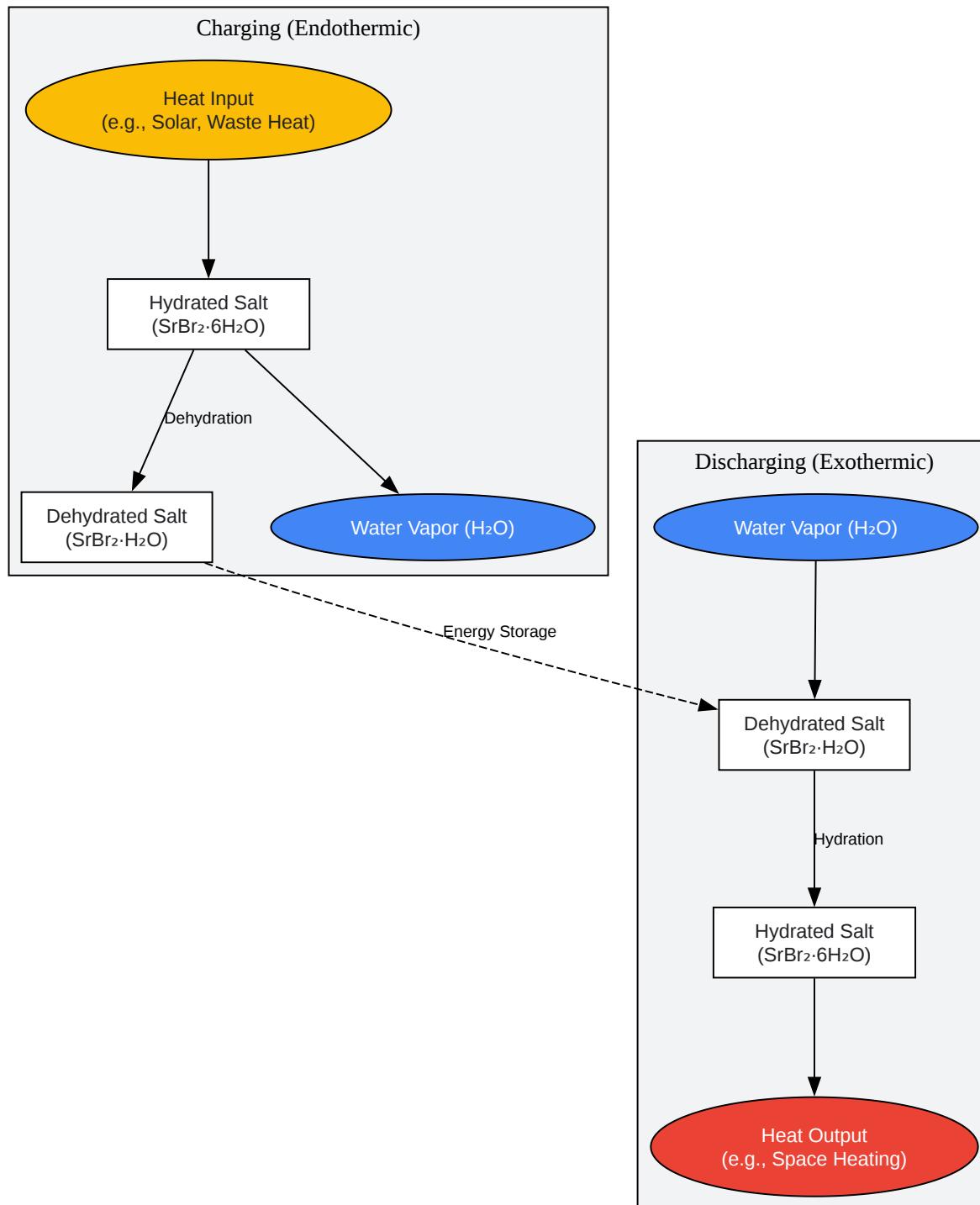
This protocol describes the testing of bromide hydrate performance in a lab-scale packed bed reactor, which simulates a practical TCES system.

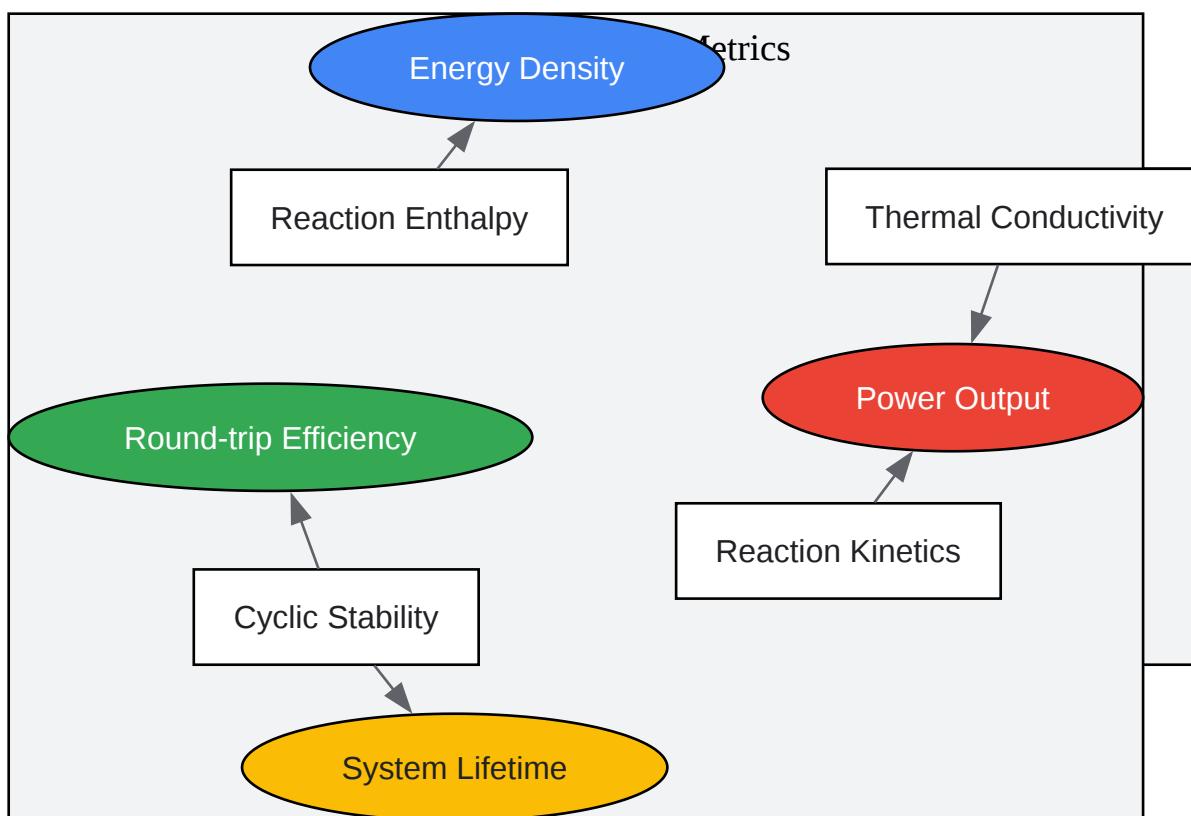
### Equipment:


- Packed bed reactor vessel (stainless steel)
- Air/nitrogen supply with mass flow controllers
- Water vapor generator (bubbler or steam injector)
- Heaters for the gas stream and reactor
- Thermocouples placed throughout the packed bed
- Data acquisition system

### Procedure:

- Reactor Packing: Fill the reactor with a known mass of the prepared strontium bromide hydrate material. The material can be in pure form or as a composite with a porous matrix (e.g., silica gel, graphite) to improve heat and mass transfer.[\[6\]](#)


- Dehydration (Charging):
  - Flow hot, dry air or nitrogen through the packed bed. The inlet temperature should be sufficient to drive the dehydration reaction (e.g., 100-150°C).
  - Monitor the temperature at various points within the bed and the humidity of the outlet gas stream.
  - Continue the flow of hot gas until the outlet humidity drops to the inlet level, indicating that the dehydration process is complete.
- Hydration (Discharging):
  - Cool the packed bed to the desired initial temperature.
  - Introduce a flow of air or nitrogen with a controlled humidity and temperature (e.g., 25°C, 15 mbar H<sub>2</sub>O partial pressure) into the reactor.[6]
  - Record the temperature profile within the packed bed over time. The temperature lift is a key performance indicator.
  - Continue the humid gas flow until the temperature of the bed returns to the inlet gas temperature, signifying the end of the exothermic hydration reaction.
- Data Analysis: Calculate the energy stored and released, thermal power output, and efficiency based on the temperature changes, gas flow rates, and material properties.


## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and characterization of bromide hydrates.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [osti.gov](#) [osti.gov]
- 2. [Thermochemical Energy Storage Based on Salt Hydrates: A Comprehensive Review](#) [mdpi.com]
- 3. [researchgate.net](#) [researchgate.net]
- 4. [elib.dlr.de](#) [elib.dlr.de]
- 5. [researchgate.net](#) [researchgate.net]
- 6. [opastpublishers.com](#) [opastpublishers.com]

- To cite this document: BenchChem. [Application of Bromide Hydrates in Thermochemical Energy Storage: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14660699#application-of-bromide-hydrates-in-thermochemical-energy-storage>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)